molecular formula C5H12ClNO B12946760 (R)-1-(Oxetan-3-YL)ethan-1-amine hcl

(R)-1-(Oxetan-3-YL)ethan-1-amine hcl

Cat. No.: B12946760
M. Wt: 137.61 g/mol
InChI Key: YEUAWPRZTGNTRH-PGMHMLKASA-N
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Description

Historical Trajectories in Oxetane (B1205548) Synthesis and Reactivity

The history of oxetanes dates back to the 19th century, but for many years, they were largely regarded as synthetic challenges due to the inherent ring strain of the four-membered system. Early synthetic methods were often low-yielding and lacked general applicability. A common and traditional route to oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. Another classical approach involves the intramolecular Williamson ether synthesis from a 1,3-halohydrin.

The reactivity of oxetanes is dominated by ring-opening reactions, driven by the relief of ring strain. These reactions can be initiated by electrophiles, nucleophiles, or acids. Under acidic conditions, the ring is prone to cleavage, while reactions with nucleophiles often require activation of the oxetane oxygen by a Lewis acid. This reactivity, once seen as a stability issue, is now being harnessed for various synthetic transformations.

The Emergence of Chiral Oxetanes as Privileged Structures in Organic Synthesis

In recent decades, the perception of oxetanes has shifted dramatically. They are now considered "privileged structures," particularly in medicinal chemistry. This is due to their ability to act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups. The introduction of an oxetane ring can favorably modulate a molecule's properties, including aqueous solubility, metabolic stability, lipophilicity, and conformational rigidity. google.com

The development of asymmetric syntheses for chiral oxetanes has been a significant breakthrough, allowing for the creation of enantiomerically pure compounds. nih.govbldpharm.com This is crucial in drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. Methods for the asymmetric synthesis of chiral oxetanes include the use of chiral catalysts, desymmetrization of prochiral oxetanes, and syntheses starting from the chiral pool. google.comnih.gov

Significance of (R)-1-(Oxetan-3-YL)ethan-1-amine HCl as a Stereochemically Defined Building Block

(R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride is a prime example of a stereochemically defined building block that leverages the advantageous properties of the chiral oxetane scaffold. As a bifunctional molecule, it contains a primary amine and a chiral center adjacent to the oxetane ring, making it a versatile synthon for the construction of more complex molecules.

The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for use in a variety of chemical reactions. The presence of the chiral amine allows for the introduction of a specific stereocenter, which is a critical aspect of modern drug design where the three-dimensional arrangement of atoms dictates biological activity.

The synthesis of such chiral amines often starts from oxetan-3-one, a readily available precursor. nih.gov Asymmetric reductive amination or other stereoselective methods can be employed to install the chiral amino group.

Table 1: General Physicochemical Properties of Oxetane-Containing Building Blocks

PropertyDescriptionSignificance in Drug Discovery
Polarity The oxygen atom in the oxetane ring introduces polarity and hydrogen bond accepting capability.Can improve aqueous solubility and interactions with biological targets.
Metabolic Stability The oxetane ring can be more resistant to metabolic degradation compared to other groups like gem-dimethyl.Leads to improved pharmacokinetic profiles of drug candidates.
Lipophilicity The replacement of a gem-dimethyl group with an oxetane can reduce lipophilicity (logP).Can improve the "drug-likeness" of a molecule.
Three-Dimensionality The non-planar, puckered structure of the oxetane ring provides a defined three-dimensional shape.Allows for better exploration of the chemical space and can lead to higher binding affinity and selectivity.
Chirality The introduction of substituents on the oxetane ring can create chiral centers.Enables the synthesis of single enantiomer drugs with optimized efficacy and safety profiles.

The utility of (R)-1-(oxetan-3-yl)ethan-1-amine hydrochloride lies in its ability to be readily incorporated into lead compounds during the drug discovery process. The primary amine can be functionalized in numerous ways, such as through amide bond formation, reductive amination, or participation in the synthesis of various heterocyclic systems. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series while benefiting from the inherent advantages of the oxetane motif.

Table 2: Predicted Spectroscopic Data for 1-(Oxetan-3-yl)ethan-1-amine (B2659704)

While detailed, published spectra for the specific (R)-enantiomer hydrochloride are not widely available in non-commercial literature, the following table outlines the expected spectroscopic characteristics based on the structure and data from similar compounds.

Spectroscopy Predicted Features
¹H NMR Signals corresponding to the methyl group (doublet), the methine proton adjacent to the nitrogen (quartet), the oxetane ring protons (multiplets), and the amine protons (broad singlet). The hydrochloride salt form would likely show a downfield shift of the protons near the ammonium (B1175870) group.
¹³C NMR Resonances for the methyl carbon, the chiral methine carbon, and the carbons of the oxetane ring.
Mass Spectrometry The mass spectrum would show a molecular ion peak (or [M+H]⁺) corresponding to the molecular weight of the free base (101.15 g/mol ).
Infrared (IR) Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl), and C-O stretching (ether) vibrations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(1R)-1-(oxetan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-4(6)5-2-7-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m1./s1

InChI Key

YEUAWPRZTGNTRH-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1COC1)N.Cl

Canonical SMILES

CC(C1COC1)N.Cl

Origin of Product

United States

Synthetic Methodologies for R 1 Oxetan 3 Yl Ethan 1 Amine Hcl

Foundational Approaches to Oxetane (B1205548) Ring Formation

The construction of the oxetane ring is a critical first step in the synthesis of (R)-1-(Oxetan-3-YL)ethan-1-amine HCl. Several classical and modern synthetic methods can be employed for this purpose.

Intramolecular Nucleophilic Cyclization Strategies

Intramolecular nucleophilic cyclization, often a variant of the Williamson ether synthesis, is a fundamental and widely used method for forming the oxetane ring. google.comtcichemicals.com This approach typically involves a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), and the other acts as a nucleophile to displace it, forming the cyclic ether. google.com The reaction is typically promoted by a base. The kinetics of forming the four-membered ring can be slower than for other ring sizes, often requiring strong bases and reactive leaving groups to achieve good yields. google.com A key advantage of this method is the potential for stereocontrol, as the stereochemistry of the starting 1,3-diol can be translated to the final oxetane product. For instance, enantiomerically enriched 1,3-diols can be cyclized to yield chiral oxetanes. acs.org

A general representation of this strategy is the cyclization of a 1,3-halohydrin or a 1,3-diol monotosylate. For example, starting from a suitably protected 1,3-diol, selective monotosylation followed by base-induced cyclization can afford the desired oxetane.

ReactantReagents and ConditionsProductYieldReference
1,3-Diol1. TsCl, Pyridine; 2. NaHOxetaneGood google.com
1,3-HalohydrinKOHOxetaneModerate to Good acs.org

Photochemical [2+2] Cycloaddition Reactions (Paternò-Büchi)

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. acs.orgorganic-chemistry.org It involves the [2+2] cycloaddition of a carbonyl compound and an alkene upon UV irradiation. acs.org The reaction proceeds through the excited state of the carbonyl compound, which adds to the alkene to form a 1,4-biradical intermediate that subsequently cyclizes to the oxetane. acs.org The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by the electronic properties of the reactants and the stability of the intermediate biradical. While this method offers a direct route to the oxetane core, its application for the synthesis of a specific isomer of a substituted oxetane can be challenging due to the potential for forming multiple regio- and stereoisomers. However, in certain cases, high selectivity can be achieved.

C-O Bond Forming Cyclizations

Beyond the classical Williamson ether synthesis, other C-O bond-forming cyclizations have been developed. These methods often involve the activation of an alcohol to facilitate intramolecular attack by another hydroxyl group. For instance, the use of Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) can effect the cyclization of 1,3-diols to oxetanes. This method proceeds with inversion of stereochemistry at the reacting center, offering a predictable way to control the stereochemical outcome.

C-C Bond Forming Cyclizations

While less common for simple oxetanes, intramolecular C-C bond-forming reactions can also be employed to construct the oxetane skeleton, particularly for more complex or highly substituted systems. These strategies often involve the formation of a carbon-carbon bond that completes the four-membered ring, with the oxygen atom already incorporated into the acyclic precursor.

Ring Expansion from Smaller Heterocycles (e.g., Oxiranes)

The ring expansion of smaller, more strained heterocycles like oxiranes (epoxides) provides another synthetic entry to oxetanes. This transformation can be achieved by reacting an oxirane with a suitable one-carbon synthon. For example, the reaction of an epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide, can lead to the formation of an oxetane. This method involves the opening of the epoxide ring by the ylide, followed by an intramolecular displacement to form the four-membered ring.

Stereoselective Construction of Oxetane Scaffolds

The synthesis of the specific (R)-enantiomer of 1-(Oxetan-3-YL)ethan-1-amine (B2659704) HCl necessitates a stereoselective approach. This can be achieved either by starting with a chiral precursor to build the oxetane ring with the desired stereochemistry, or by introducing the chiral center onto a pre-formed achiral oxetane scaffold.

A highly effective strategy for the latter approach involves the use of oxetan-3-one as a key intermediate. organic-chemistry.orgnih.gov Oxetan-3-one can be synthesized from readily available starting materials such as propargylic alcohols. nih.gov The prochiral ketone can then be converted to the chiral amine through asymmetric reductive amination.

One powerful method for asymmetric reductive amination involves the use of a chiral auxiliary. wikipedia.org For example, a chiral amine like (R)- or (S)-α-methylbenzylamine can be condensed with oxetan-3-one to form a chiral imine. Subsequent reduction of this imine, where the chiral auxiliary directs the facial attack of the reducing agent, leads to the formation of a diastereomeric mixture of amines. The diastereomers can then be separated, and the chiral auxiliary can be removed (e.g., by hydrogenolysis) to yield the desired enantiomerically enriched primary amine.

Another advanced approach utilizes chiral sulfinamides, such as tert-butanesulfinamide, as a chiral auxiliary. nih.gov Condensation of tert-butanesulfinamide with oxetan-3-one forms a chiral N-sulfinylimine. Nucleophilic addition of a methyl group (e.g., from a Grignard reagent) to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group of the sulfinamide. Subsequent acidic cleavage of the sulfinyl group affords the chiral primary amine.

Below is a table summarizing a potential stereoselective synthesis of (R)-1-(Oxetan-3-YL)ethan-1-amine starting from oxetan-3-one:

StepReactantReagents and ConditionsIntermediate/ProductDiastereomeric/Enantiomeric ExcessReference
1Oxetan-3-one(R)-tert-Butanesulfinamide, Ti(OEt)4(R,E)-N-(oxetan-3-ylidene)-2-methylpropane-2-sulfinamideN/A nih.gov
2(R,E)-N-(oxetan-3-ylidene)-2-methylpropane-2-sulfinamideMeMgBr, THF(R)-N-((R)-1-(oxetan-3-yl)ethyl)-2-methylpropane-2-sulfinamideHigh d.r. nih.gov
3(R)-N-((R)-1-(oxetan-3-yl)ethyl)-2-methylpropane-2-sulfinamideHCl in MeOHThis compoundHigh e.e. nih.gov

This strategic use of chiral auxiliaries in conjunction with the versatile chemistry of oxetan-3-one provides a reliable pathway to the target molecule, this compound, a compound of significant interest in the development of new therapeutic agents.

Enantioselective Reduction Methodologies

A key strategy for establishing the chiral center in (R)-1-(Oxetan-3-yl)ethan-1-amine is through the enantioselective reduction of a prochiral ketone precursor, 1-(oxetan-3-yl)ethan-1-one (B1431856). This approach relies on the use of chiral reducing agents or catalysts to stereoselectively deliver a hydride to the carbonyl group, forming the corresponding (R)-alcohol, which can then be converted to the amine.

One established method for creating chiral centers is the enantioselective reduction of β-halo ketones, followed by a Williamson ether synthesis to form the oxetane ring. acs.org For the synthesis of the target amine, a more direct approach involves the asymmetric reduction of 1-(oxetan-3-yl)ethan-1-one. Chiral reducing agents, such as those derived from borohydrides modified with chiral ligands, are employed to achieve high enantiomeric excess (ee). acs.org

Catalyst/ReagentSubstrateProductEnantiomeric Excess (ee)Reference
Chiral Borohydride (B1222165) Reagentβ-halo ketoneEnantioenriched 2-aryl-substituted oxetanes79–89% acs.org
(R,R)-[Co(salen)]3-substituted oxetaneChiral Tetrahydrofurans96-99% acs.org

The resulting (R)-1-(oxetan-3-yl)ethan-1-ol can be converted to the amine via several methods, such as a Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol to a good leaving group (e.g., mesylate or tosylate) followed by displacement with ammonia (B1221849) or an ammonia equivalent.

Chiral Oxirane Rearrangements

The rearrangement of chiral oxiranes (epoxides) presents another pathway to construct the oxetane ring with a defined stereocenter. This method involves the ring expansion of an epoxide, which can be achieved using various reagents, including sulfur ylides in a Corey-Chaykovsky-type reaction. illinois.eduacs.org The stereochemistry of the starting epoxide can be translated to the oxetane product.

For the synthesis of (R)-1-(Oxetan-3-yl)ethan-1-amine, a potential route would involve a chiral epoxide precursor that, upon rearrangement, generates the oxetane skeleton with the desired stereochemistry at the carbon bearing the ethylamine (B1201723) substituent. The synthesis of oxetanocin, a natural product containing an oxetane ring, utilized a Williamson etherification for the oxetane-forming step, highlighting the utility of intramolecular cyclization strategies. acs.org

Reaction TypeReagentsTransformationKey FeatureReference
Epoxide Ring ExpansionSulfur ylidesEpoxide to OxetaneEnantioenriched oxetanes can be formed illinois.edu
Epoxide Ring Opening/ClosingSelenomethyllithium, KOtBuEpoxide to OxetaneAccess to functionalized oxetanes acs.org

Catalytic Enantioselective One-Pot Synthesis

Biocatalysis, utilizing enzymes such as transaminases (ATAs), offers a powerful tool for the asymmetric synthesis of chiral amines. researchgate.net An enzymatic cascade could potentially convert 1-(oxetan-3-yl)ethan-1-one directly to (R)-1-(Oxetan-3-yl)ethan-1-amine with high enantioselectivity. These enzymatic reactions are attractive for their high specificity and operation under mild, environmentally benign conditions. researchgate.net

Another approach involves chemo-catalytic cascades. For instance, a one-pot synthesis could combine the formation of an intermediate with a subsequent enantioselective reaction. A recent development describes a two-step, practical, and scalable method for constructing oxetane-containing amide bioisosteres starting from the readily available oxetan-3-one. nih.gov This procedure utilizes the formation of amine-benzotriazole intermediates that then react with organometallic reagents. nih.gov

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule with minimal synthetic steps, often by forming the key amine functionality directly on a pre-existing oxetane scaffold.

Amination and Reductive Amination Protocols

Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction typically proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. wikipedia.orglibretexts.org

For the synthesis of (R)-1-(Oxetan-3-yl)ethan-1-amine, reductive amination of 1-(oxetan-3-yl)ethan-1-one with ammonia or an ammonia equivalent is a direct and efficient approach. wikipedia.orgorganic-chemistry.org The use of a chiral auxiliary or a chiral catalyst during the reduction step can induce the desired (R)-stereochemistry. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

A patent describes the synthesis of (3-methyloxetan-3-yl)methanamine (B121042) through the amination of (3-methyloxetan-3-yl)methanol using a ruthenium catalyst, demonstrating the feasibility of direct amination on an oxetane-containing substrate. google.com

Reducing AgentKey CharacteristicsApplicationReference
Sodium Borohydride (NaBH₄)Commonly used for reduction of aldehydes and ketones.Can be used for reductive amination. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes.A preferred reagent for reductive amination. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Alternative to NaBH₃CN, avoiding cyanide.Used in reductive amination procedures. masterorganicchemistry.com

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid construction of complex molecules. nih.govrug.nl Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of libraries of small molecules. nih.govrug.nl

A four-component reaction has been developed for the synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines, demonstrating the utility of MCRs in elaborating the oxetane core. mdpi.com While not a direct synthesis of the target amine, this illustrates the potential for developing a novel MCR that incorporates the necessary fragments to build (R)-1-(Oxetan-3-yl)ethan-1-amine.

Optimization of Reaction Conditions for Stereocontrol and Yield

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize both stereocontrol and chemical yield. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and the nature of the protecting groups and leaving groups.

For enantioselective reductions, the structure of the chiral ligand and the metal center of the catalyst are critical for achieving high enantioselectivity. In reductive amination, the pH of the reaction medium can significantly influence the equilibrium between the carbonyl compound, the imine intermediate, and the final amine product. wikipedia.org The choice of reducing agent also plays a crucial role, with milder reagents often providing better selectivity. masterorganicchemistry.com

The optimization of a continuous reductive amination process has been reported, highlighting the importance of reagent stoichiometry and reaction time. fu-berlin.de Similarly, in the gold-catalyzed synthesis of oxetan-3-ones, a screening of reaction conditions, including the catalyst, solvent, and temperature, was essential to achieve optimal yields. nih.gov These principles of systematic optimization are directly applicable to the synthesis of (R)-1-(Oxetan-3-yl)ethan-1-amine to ensure a robust and efficient process.

ReactionOptimized ParameterEffectReference
Gold-Catalyzed Oxetan-3-one SynthesisCatalyst and LigandImproved yield nih.gov
Reductive AminationpHControls reaction equilibrium wikipedia.org
Continuous Reductive AminationReagent EquivalentsOptimized selectivity and trade-off with reagent usage fu-berlin.de

Comparative Analysis with Enantiomeric and Analogous Oxetane-Amines

A comparative look at the synthesis of the (S)-enantiomer and other related oxetane-amines highlights the versatility and challenges in accessing this class of compounds.

Synthesis of (S)-1-(Oxetan-3-YL)ethan-1-amine HCl

The synthesis of the (S)-enantiomer, (S)-1-(Oxetan-3-YL)ethan-1-amine HCl, follows a parallel synthetic strategy to its (R)-counterpart. The key differentiating step is the use of a catalyst or enzyme that imparts the opposite stereoselectivity during the asymmetric reductive amination of the prochiral ketone, 1-(oxetan-3-yl)ethan-1-one.

A plausible and efficient route commences with the synthesis of 1-(oxetan-3-yl)ethan-1-one. This can be achieved through various methods, including the gold-catalyzed hydration of 1-(oxetan-3-yl)ethyn-1-ol, which itself can be prepared from oxetan-3-one and ethynyl (B1212043) Grignard reagent. nih.gov

With the ketone in hand, the crucial asymmetric reductive amination is performed. While specific catalysts for the (S)-enantiomer are proprietary or less commonly published, the use of a complementary (S)-selective transaminase or a transition metal catalyst with a chiral ligand designed for (S)-selectivity would be employed. For instance, certain chiral β-aminoalcohols in conjunction with ruthenium catalysts have shown versatility in asymmetric transfer hydrogenation, and selection of the appropriate enantiomer of the ligand can direct the stereochemical outcome. orgsyn.org

Following the successful asymmetric amination to yield the free (S)-amine, the final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the amine in a suitable organic solvent, such as ethanol (B145695) or diethyl ether, with a solution of hydrogen chloride in the same or another appropriate solvent. google.com The resulting hydrochloride salt then precipitates and can be isolated by filtration.

Synthetic Pathways to Structurally Related Oxetan-3-ylmethanamines

The synthesis of structurally related oxetan-3-ylmethanamines provides a broader context for the preparation of oxetane-containing amine building blocks. These syntheses often start from readily available precursors and employ a variety of synthetic transformations.

One common strategy involves the functionalization of 3-(bromomethyl)oxetan-3-yl)methanol. This starting material can be cyclized from 2,2-bis(bromomethyl)propane-1,3-diol. connectjournals.com The hydroxyl group can be oxidized to a carboxylic acid, which can then be converted to an amine via a Curtius rearrangement or by amidation followed by reduction. Alternatively, the bromide can be displaced by an amine or a protected amine equivalent.

A patent describes a method for making oxetan-3-ylmethanamines starting from diethyl malonate and dibenzylamine. google.com The resulting intermediate is then subjected to reduction and debenzylation to afford the desired oxetan-3-ylmethanamine. google.com This method is amenable to large-scale production.

Another approach involves the direct amination of (3-methyloxetan-3-yl)methanol using ammonia in the presence of a ruthenium catalyst. google.com Furthermore, 3-(chloromethyl)-3-methyloxetane (B1585086) can be reacted with liquid ammonia under high pressure to yield (3-methyloxetan-3-yl)methanamine. google.com

The following table summarizes some of the synthetic strategies for related oxetane-amines:

Starting MaterialKey Transformation(s)ProductReference(s)
Diethyl malonate, DibenzylamineMannich reaction, Reduction, DebenzylationOxetan-3-ylmethanamine google.com
(3-Methyloxetan-3-yl)methanolRuthenium-catalyzed amination(3-Methyloxetan-3-yl)methanamine google.com
3-(Chloromethyl)-3-methyloxetaneReaction with liquid ammonia(3-Methyloxetan-3-yl)methanamine google.com
2,2-Bis(bromomethyl)propane-1,3-diolCyclization, Oxidation, Curtius rearrangement3-(Aminomethyl)oxetane derivatives connectjournals.com

Mechanistic Investigations and Stereochemical Principles

Reaction Mechanism Elucidation for Chiral Oxetane (B1205548) Formation

The construction of the strained four-membered oxetane ring is a significant synthetic challenge. acs.org Various methods have been developed, each with distinct mechanistic underpinnings that influence the feasibility and stereochemical course of the reaction.

Mechanistic Pathways of Photochemical Cycloadditions

The Paternò-Büchi reaction, a [2+2] photochemical cycloaddition between a carbonyl compound and an alkene, stands as a primary method for synthesizing the oxetane core. nih.govslideshare.net The mechanism is highly dependent on the electronic state of the excited carbonyl compound. rsc.org

The reaction can proceed through either the first excited singlet state (S₁) or the triplet state (T₁) of the carbonyl reactant. nih.govrsc.org

Singlet State Mechanism : The reaction involving an excited singlet state can be concerted or stepwise. acs.org

Triplet State Mechanism : More commonly, the reaction occurs from the carbonyl's triplet state, accessed via intersystem crossing. This pathway is non-concerted and proceeds through a 1,4-diradical intermediate. nih.govrsc.org The stability of this diradical intermediate is crucial in determining the regioselectivity of the cycloaddition. rsc.org The diradical has a finite lifetime, allowing for bond rotation before ring closure, which can impact the stereochemical outcome of the final oxetane product. youtube.com

The frontier molecular orbital (FMO) theory is also employed to rationalize the formation of oxetanes in these reactions. nih.gov The regioselectivity and stereoselectivity can be influenced by various factors including the solvent, temperature, and the nature of substituents on both the carbonyl and alkene partners. slideshare.netrsc.org

Role of Oxonium Ion Intermediates in Cyclization

While photochemical methods are prominent, oxetane rings can also be formed through intramolecular cyclizations, where oxonium ion intermediates can play a directing role. An oxonium ion is a cation featuring a three-coordinate oxygen atom. ucdavis.edu

In the synthesis of cyclic ethers, remote functional groups can participate in the reaction to stabilize charged intermediates. For instance, studies on the formation of seven-membered septanose rings have shown that a C4-alkoxy group can engage in long-range participation, forming a bridged oxonium ion intermediate. nih.gov This participation stabilizes the developing positive charge and dictates the stereochemical outcome, imposing a 1,4-trans selectivity. nih.gov The formation of this oxonium intermediate is often reliant on the presence of an inductively withdrawing group at another position (e.g., C2), which destabilizes the alternative oxocarbenium ion. nih.gov

In the context of oxetane synthesis, particularly in biological systems like the biosynthesis of Taxol, the involvement of polycyclic oxabicyclobutonium ions—a constrained form of an oxonium ion—has been proposed as a mechanistic possibility for the formation of the D-ring oxetane. ucdavis.edu Furthermore, in the reactions of 2-methyleneoxetanes with haloelectrophiles, trapping of an intermediate oxonium ion has been investigated. acs.org

Influence of Catalysts and Ligands on Reaction Mechanisms

Modern synthetic methods increasingly rely on catalysts and their associated ligands to control the mechanism and, consequently, the selectivity of oxetane formation.

Iridium Catalysis: Chiral iridium complexes have been employed as catalysts in various transformations. In one approach, an iridium catalyst enables the anti-diastereo- and enantioselective C-C coupling of primary alcohols with vinyl epoxides to generate chiral oxetanes. nih.govnih.gov In a different strategy involving the Paternò-Büchi reaction, a novel chiral iridium photocatalyst that features a hydrogen-bonding motif has been developed. nih.govbeilstein-journals.org The proposed "rebound triplet mechanism" involves the catalyst binding to one substrate (a quinolone) via hydrogen bonds. Upon irradiation, the catalyst transfers energy to the unbound ketone, which then reacts enantioselectively with the bound quinolone. beilstein-journals.org

Scandium Catalysis: Lewis acidic catalysts are also pivotal. A combination of Scandium(III) triflate (Sc(OTf)₃) and a chiral Box ligand has been shown to catalyze the asymmetric opening of oxetanes by internal carbon nucleophiles, leading to enantioenriched products. acs.org In this mechanism, the scandium Lewis acid activates the oxetane's ether oxygen, facilitating a nucleophilic attack. acs.org

Other Catalytic Systems:

Copper Catalysis: Cu(I) catalysts have been used for the intramolecular O-vinylation of γ-bromohomoallylic alcohols, where precoordination of the catalyst to the alkoxide is thought to facilitate the cyclization. beilstein-journals.org

Photoredox/Nickel Catalysis: Dual catalytic systems combining photoredox and nickel catalysis have been developed for the direct α-arylation of alcohols to form oxetanes, showcasing a novel bond disconnection strategy. acs.org

Stereochemical Control and Chiral Inducement

Achieving high levels of stereochemical control is a central goal in the synthesis of complex molecules like (R)-1-(Oxetan-3-YL)ethan-1-amine. This is accomplished through various principles of diastereoselective and enantioselective induction.

Diastereoselective and Enantioselective Induction Principles

The ability to selectively form one stereoisomer over others is critical. Several strategies have proven effective.

Catalytic Enantioselective Methods: As mentioned, chiral catalysts are at the forefront of enantioselective oxetane synthesis. The iridium-catalyzed coupling of alcohols and isoprene (B109036) oxide, for example, yields oxetanes with all-carbon quaternary stereocenters with high diastereo- and enantioselectivity. nih.govnih.gov Similarly, the use of a chiral Sc(OTf)₃/Box ligand system provides access to enantioenriched 2,3-dihydrobenzo[b]oxepines through asymmetric oxetane opening. acs.org

Substrate and Reagent Control:

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the stereochemical course of a reaction. For instance, tartaric acid derivatives have been used as chiral auxiliaries to induce diastereoselectivity in the Paternò-Büchi reaction. nii.ac.jp

Hydrogen-Bond Directing Effects: The presence of a hydroxyl group on the alkene substrate can direct the approach of the excited carbonyl in the Paternò-Büchi reaction. nih.gov The formation of a hydrogen bond in the exciplex can favor the formation of a specific diastereomer. nih.govrsc.org

Stereoselective Reductions: A well-established route involves the enantioselective reduction of β-halo ketones using a chiral reducing catalyst, followed by intramolecular Williamson ether cyclization to afford enantioenriched 2-aryl-substituted oxetanes. acs.org

The table below summarizes selected findings on stereoselective oxetane synthesis.

MethodCatalyst/ReagentStereochemical OutcomeReference
Alcohol-Vinyl Epoxide CouplingIridium Complexanti-diastereo- and enantioselective nih.gov, nih.gov
Paternò-Büchi ReactionChiral Iridium PhotocatalystHigh enantioselectivity (up to 99% ee) beilstein-journals.org, nih.gov
Intramolecular CyclizationSc(OTf)₃ / Chiral Box LigandHigh enantioselectivity in ring-opening/cyclization acs.org
Paternò-Büchi ReactionTartaric Acid Chiral AuxiliaryDiastereoselective (10:1 dr) nii.ac.jp
Reduction of β-halo ketonesChiral borohydride (B1222165) reagentEnantioselective (79–89% ee) acs.org
Alcohol C–H FunctionalizationPhotoredox/Nickel CatalysisFull diastereoselectivity acs.org

Retention and Inversion of Configuration in Transformations

The stereochemical fate of a chiral center during a reaction—whether its configuration is retained or inverted—is a fundamental mechanistic question. Both outcomes are possible in oxetane chemistry, depending on the reaction type and mechanism.

Inversion of Configuration: Many reactions that form or open the oxetane ring proceed with an inversion of configuration, characteristic of an Sₙ2-type mechanism.

Cyclization: The intramolecular cyclization of a 1,3-diol derivative, proceeding through an acetoxybromide intermediate, occurs with complete inversion of stereochemistry at the benzylic center upon treatment with sodium hydride. acs.org

Ring-Opening: The ring-opening of oxetanes with nucleophiles often results in the inversion of configuration at the carbon atom being attacked. acs.org Similarly, Lewis acid-catalyzed ring-opening by aryloxy nucleophiles can proceed with predominant inversion. acs.org

Retention of Configuration: Retention of configuration is also observed, often resulting from a sequence of reactions or through alternative mechanisms.

Intramolecular Delivery: In some ring-opening reactions, an intramolecular delivery of the nucleophile through a six-membered transition state can lead to a syn-stereoselective opening, which corresponds to a retention of configuration. acs.org

Copper-Catalyzed Cyclization: The intramolecular O-vinylation of trisubstituted γ-bromohomoallylic alcohols catalyzed by Cu(I) has been shown to proceed with retention of the alkene configuration. beilstein-journals.org

The following table illustrates these principles with specific examples.

TransformationReagents/ConditionsStereochemical Outcome at Chiral CenterReference
Intramolecular Cyclization of AcetoxybromideSodium Hydride in THFComplete Inversion acs.org
1,3-Diol to Oxetane (3 steps)AcBr, then DIBAL, then NaHOverall Retention (Double Inversion) acs.org
Ring Opening of 2-Aryl OxetaneAryloxy nucleophilePredominant Retention (syn-selective) acs.org
Ring Opening of 2-Aryl OxetaneThiophenol nucleophilePredominant Inversion acs.org
Intramolecular O-vinylationCu(I) CatalystRetention of Configuration beilstein-journals.org

Intrinsic Reactivity of the Oxetane Ring in Aminated Systems

The reactivity of the oxetane ring in (R)-1-(Oxetan-3-YL)ethan-1-amine is a balance between its inherent ring strain, which is comparable to that of an oxirane, and the electronic effects of its substituents. beilstein-journals.org The presence of an amino group at the 3-position introduces a key nucleophilic center and influences the electronic properties of the ring, impacting its stability and reaction pathways.

Exploration of Ring-Opening Reactions

The significant ring strain of the oxetane core (approximately 25.5 kcal/mol) is a primary driving force for its participation in ring-opening reactions. beilstein-journals.org These reactions serve as a versatile method to generate functionalized acyclic compounds. nih.govresearchgate.net The cleavage of the oxetane ring can be initiated by a variety of nucleophiles and is often facilitated by acidic conditions.

Generally, nucleophilic attack on an unsymmetrically substituted oxetane ring occurs at the less sterically hindered carbon atom adjacent to the oxygen. researchgate.net In the case of 3-substituted oxetanes like (R)-1-(Oxetan-3-YL)ethan-1-amine, this would involve the nucleophile attacking either the C2 or C4 position of the oxetane ring. Strong nucleophiles are typically required to open the ring without prior activation. researchgate.net

However, under acidic conditions (Brønsted or Lewis acid catalysis), the oxetane oxygen is protonated or coordinated, which activates the ring for cleavage by even weaker nucleophiles. researchgate.net This activation can alter the regioselectivity of the attack, favoring cleavage at the carbon atom that can best stabilize a positive charge. The outcomes of these reactions are highly dependent on the nature of the nucleophile, the substitution pattern on the oxetane, and the specific reaction conditions employed. researchgate.net

Nucleophile TypeReaction ConditionsGeneral Outcome for 3-Aminooxetanes
Organometallic Reagents (e.g., Grignard, Organolithium)Anhydrous, often at low temperaturesRing-opening to form amino alcohols after workup. Attack at C2/C4.
AminesElevated temperatures or acid catalysisFormation of diamine derivatives.
ThiolsBase catalysis (e.g., NaH) or acid catalysisYields amino-thioethers.
Alcohols/WaterAcid catalysis (e.g., H₂SO₄, TfOH)Formation of amino-ether or diol products.

Investigation of Isomerization Pathways and Stability Profiles

The stability of the oxetane ring is a critical factor in its synthetic utility and its application in drug discovery. While often considered more stable than oxiranes, oxetanes are susceptible to degradation, particularly under acidic conditions or at elevated temperatures. chemrxiv.orgnih.gov The substitution pattern on the ring plays a crucial role in its stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability than other substitution patterns. nih.gov

For (R)-1-(Oxetan-3-YL)ethan-1-amine, the presence of the amine functionality introduces the possibility of intramolecular reactions. Under certain conditions, such as heating or in the presence of strong acids, isomerization or decomposition can occur. chemrxiv.org For instance, studies on structurally related oxetane-carboxylic acids have shown that they can be unstable, readily isomerizing into lactones. While this specific compound is an amine, the principle of ring strain driving intramolecular reactions remains pertinent.

ConditionObserved Effect on Oxetane RingGeneral Stability Profile
Strong Acids (e.g., HCl, H₂SO₄)Can catalyze ring-opening or decomposition. chemrxiv.orgGenerally unstable, especially with heat.
Strong Bases (e.g., NaH, KOtBu)Generally stable, but can promote elimination or rearrangement in specific cases.More stable than under acidic conditions.
Elevated TemperatureCan lead to decomposition or isomerization, particularly if internal nucleophiles are present. nih.govStability is substrate-dependent.
Reductive Conditions (e.g., H₂/Pd, LiAlH₄)Generally stable, but some reagents may induce ring cleavage.Tolerant to many common reducing agents.

Analysis of Nucleophilic and Electrophilic Activation

The chemical character of (R)-1-(Oxetan-3-YL)ethan-1-amine is dualistic. The molecule possesses both nucleophilic and electrophilic centers, allowing for diverse reactivity.

Nucleophilic Character: The primary nucleophile in the molecule is the nitrogen atom of the ethanamine side chain. This amine can participate in a wide range of standard amine chemistry, such as acylation, alkylation, and condensation reactions. Its nucleophilicity allows for the straightforward formation of amides, sulfonamides, and other derivatives, which is a common strategy in medicinal chemistry.

Electrophilic Character: The electrophilic sites are the carbon atoms of the oxetane ring, particularly C2 and C4. Due to the ring strain and the electronegativity of the oxygen atom, these carbons are susceptible to attack by external nucleophiles, leading to the ring-opening reactions discussed previously.

Activation of Reactivity:

Electrophilic Activation: The reactivity of the oxetane ring as an electrophile is significantly enhanced by activation with Brønsted or Lewis acids. Protonation of the oxetane oxygen makes the ring much more susceptible to cleavage by nucleophiles. This strategy is essential for reactions involving weak nucleophiles.

Nucleophilic Activation: The nucleophilicity of the amine can be modulated by the reaction conditions. In its free base form, the amine is a potent nucleophile. As the hydrochloride salt, its nucleophilicity is masked, requiring basification to engage in nucleophilic reactions.

This interplay between the nucleophilic amine and the electrophilic oxetane ring defines the chemical utility of (R)-1-(Oxetan-3-YL)ethan-1-amine and related compounds.

Activation TypeReagent/ConditionEffect on (R)-1-(Oxetan-3-YL)ethan-1-amine
Electrophilic Activation of OxetaneBrønsted Acids (H⁺), Lewis Acids (e.g., BF₃·OEt₂)Increases the electrophilicity of the oxetane ring carbons, facilitating ring-opening.
Nucleophilic Activation of AmineAddition of a non-nucleophilic base (e.g., Et₃N, DIPEA)Deprotonates the ammonium (B1175870) salt to the free amine, enabling its participation in nucleophilic reactions.
Deactivation of Amine NucleophilicityAcidic conditions (as the HCl salt)The amine is protonated (R-NH₃⁺), preventing it from acting as a nucleophile.

Advanced Spectroscopic and Analytical Characterization of R 1 Oxetan 3 Yl Ethan 1 Amine Hcl

Chromatographic Techniques for Enantiomeric Purity and Trace Analysis

Chromatographic methods are indispensable for separating the target enantiomer from its mirror image and for detecting any potential impurities.

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For primary amines like (R)-1-(Oxetan-3-YL)ethan-1-amine HCl, polysaccharide-based and crown-ether-based CSPs are particularly effective. nih.govazypusa.com

Methods typically involve a normal-phase or reversed-phase approach. nih.gov An acidic or basic modifier is often added to the mobile phase to improve peak shape and resolution by ensuring the analyte is in a consistent protonation state. mdpi.com

Interactive Table: Potential Chiral HPLC Method Parameters

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Stationary PhaseChiralpak® AD-H (Amylose-based)Chiralcel® OJ-RH (Cellulose-based)
Mobile Phasen-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1)Acetonitrile / Water with 0.1% Formic Acid (e.g., 60:40)
Flow Rate1.0 mL/min0.8 mL/min
Column Temperature25 °C30 °C
DetectionUV at 210 nmUV at 210 nm

Note: These are exemplary methods. Method development and optimization are required to achieve baseline separation.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, offering significant advantages over traditional HPLC. These benefits include higher resolution, improved sensitivity, and substantially shorter analysis times. The principles of chiral separation in UPLC are identical to HPLC, and methods can often be scaled down from HPLC. The enhanced resolution of UPLC can be particularly advantageous for separating enantiomers from other closely eluting impurities, providing a more accurate assessment of both chemical and enantiomeric purity in a single run. The higher efficiency allows for faster method development and higher sample throughput.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides a definitive molecular fingerprint.

While specific experimental Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound is not extensively detailed in publicly accessible literature, the technique is fundamental for its analysis. LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In a typical application, a reversed-phase HPLC column would be used to separate the compound from any impurities, after which the eluent is directed into the mass spectrometer.

For this compound, the primary ion observed would be the protonated molecule, [M+H]⁺, corresponding to the free base (C₅H₁₁NO). The expected m/z value for this ion would be approximately 102.09, which confirms the molecular weight of the free amine. The presence of the hydrochloride salt would not typically be observed in the mass spectrum as the HCl is lost during the ionization process.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Predicted HRMS data for the free base of the target compound, 1-(oxetan-3-yl)ethan-1-amine (B2659704), suggests the detection of several adducts in positive and negative ionization modes. americanelements.com The most significant of these is the protonated molecule [M+H]⁺. The high-resolution measurement of this ion allows for the confirmation of the elemental formula C₅H₁₂NO⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 1-(oxetan-3-yl)ethan-1-amine Adducts americanelements.com

Adduct Form Predicted m/z
[M+H]⁺ 102.09134
[M+Na]⁺ 124.07328
[M+NH₄]⁺ 119.11788
[M+K]⁺ 140.04722

This interactive table is based on predicted data for the free base, 1-(oxetan-3-yl)ethan-1-amine.

Further fragmentation analysis in an MS/MS experiment would yield characteristic daughter ions. The fragmentation of the [M+H]⁺ ion (m/z 102.09) would likely involve the loss of small neutral molecules such as water (H₂O) or ethene (C₂H₄) from the oxetane (B1205548) ring, or cleavage of the C-C bond adjacent to the amine. For instance, a characteristic fragment would be [M+H-H₂O]⁺ with an m/z of 84.081320, resulting from the loss of a water molecule. americanelements.com

Other Vibrational and Spectroscopic Methods (e.g., IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

For this compound, the IR spectrum would exhibit characteristic peaks for the amine hydrochloride and the oxetane ring. The presence of the ammonium (B1175870) salt (R-NH₃⁺) would be indicated by a broad absorption band in the region of 2400-3200 cm⁻¹, which is due to the N-H stretching vibrations. The C-O stretching of the ether in the oxetane ring would typically appear as a strong absorption band in the 1000-1250 cm⁻¹ region. Additionally, C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹)
Ammonium Salt N-H stretch 2400 - 3200 (broad)
Alkane C-H stretch 2850 - 3000
Ether (Oxetane) C-O stretch 1000 - 1250 (strong)

This table represents expected characteristic absorption regions for the functional groups present in the molecule.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of (R)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride is dictated by the puckered nature of the oxetane (B1205548) ring and the rotational freedom of the ethylamine (B1201723) side chain. Conformational analysis of the oxetane ring in various substituted derivatives has shown that it adopts a non-planar, puckered conformation to relieve ring strain. acs.orgmdpi.com The degree of puckering is influenced by the nature and position of the substituents. acs.org For the title compound, the ethylamine group at the 3-position will significantly influence the preferred conformation of the four-membered ring.

A representative table of conformational energies for a substituted oxetane, illustrating the energy differences between various puckered states, is shown below.

Table 1: Representative Conformational Energy Profile of a 3-Substituted Oxetane

ConformerDihedral Angle (C2-O1-C4-C3)Relative Energy (kcal/mol)
Puckered 115.0°0.00
Planar (TS)0.0°1.20
Puckered 2-15.0°0.00

Note: This table is illustrative and based on general findings for 3-substituted oxetanes. The actual values for (R)-1-(Oxetan-3-YL)ethan-1-amine hcl would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic distribution and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used method to investigate the electronic properties of oxetane derivatives. nih.gov Studies on similar compounds have utilized DFT to calculate properties such as heats of formation, bond lengths, bond angles, and vibrational frequencies. nih.gov For (R)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride, DFT calculations could be used to determine the distribution of electron density, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions.

Ab initio methods, such as Restricted Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), and more sophisticated methods like G3 theory, offer higher levels of accuracy for electronic structure calculations. nih.gov These methods have been applied to study the ring-opening reactions of oxetene, a related unsaturated four-membered ring, providing valuable benchmarks for understanding the reactivity of strained ring systems. nih.gov

Table 2: Calculated Electronic Properties of a Model Amino-Oxetane using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
Dipole Moment2.8 D
Mulliken Charge on N-0.45 e
Mulliken Charge on O-0.38 e

Note: These values are representative for a neutral amino-oxetane and would differ for the hydrochloride salt.

A key application of quantum chemical calculations is the characterization of transition states for chemical reactions. For oxetane-containing molecules, ring-opening reactions are of significant interest. researchgate.net DFT calculations have been successfully used to locate and characterize the transition state structures for the nucleophilic attack on the oxetane ring, providing insights into the reaction mechanism and the factors that control regioselectivity. researchgate.net For (R)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride, theoretical studies could elucidate the transition states for reactions at the amine or potential ring-opening under various conditions.

In Silico Prediction of Stereoselectivity and Reaction Outcomes

Computational methods are increasingly used to predict the stereoselectivity of chemical reactions. rsc.org For a chiral molecule like (R)-1-(Oxetan-3-YL)ethan-1-amine, understanding how its stereochemistry influences its reactions is critical. In silico models can be developed to predict how the existing stereocenter directs the outcome of subsequent reactions. This can be achieved by calculating the energies of the diastereomeric transition states leading to different stereoisomeric products. While specific predictive models for this compound are not documented, the general principles of computational stereoselectivity prediction are well-established. rsc.org

Force Field Development and Molecular Mechanics Studies

Molecular mechanics studies, which rely on force fields, are essential for performing large-scale simulations, such as MD. A force field is a set of parameters that describes the potential energy of a system of atoms. While standard force fields like AMBER and CHARMM exist, accurate simulations of novel molecules often require the development of specific parameters. nih.govnih.gov The process involves fitting parameters for bond lengths, angles, dihedrals, and non-bonded interactions to high-level quantum mechanical calculations and experimental data. mpg.de For (R)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride, a custom force field would be necessary to accurately model the unique structural and electronic features of the oxetane ring and its interaction with the charged side chain.

Applications in Asymmetric Synthesis and Chemical Transformations

(R)-1-(Oxetan-3-YL)ethan-1-amine HCl as a Chiral Amine Source

Chiral amines are fundamental tools in asymmetric synthesis, serving dual roles as precursors to catalysts and as agents for stereochemical control. Their ability to transfer chirality makes them indispensable in the synthesis of enantiomerically pure compounds.

The primary amine group of (R)-1-(Oxetan-3-YL)ethan-1-amine serves as a reactive handle for the construction of more complex chiral molecules, such as ligands for metal-catalyzed reactions and metal-free organocatalysts. The inherent chirality of the molecule is transferred to the resulting catalyst, enabling it to influence the stereochemical outcome of a reaction.

For instance, the amine can be readily converted into chiral Schiff bases, amides, or ureas, which can then be incorporated into larger molecular frameworks designed to coordinate with metal centers. These chiral ligands create a stereochemically defined environment around the metal, which is crucial for inducing enantioselectivity in a wide range of transformations, including hydrogenations, C-C bond formations, and hydrosilylations. researchgate.net Similarly, the amine itself or its derivatives can function as organocatalysts, participating directly in asymmetric transformations.

Table 1: Potential Chiral Ligands and Organocatalysts Derived from (R)-1-(Oxetan-3-YL)ethan-1-amine

Catalyst/Ligand Type Potential Synthetic Route Application Area
Chiral Schiff Base Ligand Condensation with a salicylaldehyde (B1680747) derivative Asymmetric cyanohydrin formation, Strecker reactions
Chiral Amide/Phosphine Ligand Acylation with a phosphine-containing carboxylic acid Asymmetric hydrogenation, cross-coupling reactions
Chiral Urea (B33335) Organocatalyst Reaction with an isocyanate Asymmetric Michael additions, Diels-Alder reactions

| Chiral Squaramide Organocatalyst | Reaction with a dialkyl squarate | Enantioselective conjugate additions, Friedel-Crafts alkylations |

Chiral resolution is a classical and widely used technique to separate racemic mixtures into their constituent enantiomers. researchgate.net The process relies on the reaction of a racemate with a single, pure enantiomer of a "resolving agent" to form a mixture of diastereomers. google.commdpi.com Since diastereomers possess different physical properties, they can be separated by methods such as fractional crystallization. mdpi.comgoogle.com

(R)-1-(Oxetan-3-YL)ethan-1-amine, as an enantiomerically pure base, is an ideal resolving agent for racemic mixtures of acidic compounds (e.g., carboxylic acids). The reaction forms a pair of diastereomeric ammonium (B1175870) salts. After separation of these salts, the pure enantiomers of the original acid can be regenerated by treatment with a strong acid. google.com

General Reaction for Chiral Resolution:

(R,S)-Acid + (R)-Amine → [(R)-Acid·(R)-Amine] + [(S)-Acid·(R)-Amine] (Racemic Mixture) + (Resolving Agent) → (Mixture of Diastereomeric Salts)

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The defined stereochemistry and the presence of both the oxetane (B1205548) ring and the primary amine make this compound a versatile chiral building block. It allows for the direct incorporation of this specific chiral motif into larger, more complex molecules, including bioactive compounds and novel heterocyclic systems. researchgate.net

Nitrogen-containing heterocycles like imidazoles and pyrimidines are core structures in a vast number of pharmaceuticals. nih.gov Many synthetic methods for these rings utilize a primary amine as a key reactant. By using (R)-1-(Oxetan-3-YL)ethan-1-amine, the chiral oxetanyl-ethyl moiety can be installed onto the heterocyclic core, creating novel structures with potential applications in drug discovery. organic-chemistry.org

Table 2: Representative Heterocycle Syntheses Utilizing an Amine Component

Heterocycle Synthetic Method Role of (R)-1-(Oxetan-3-YL)ethan-1-amine
Imidazoles Van Leusen Imidazole Synthesis Reacts with an aldehyde to form an in situ aldimine, which then undergoes cycloaddition with TosMIC. nih.gov
Imidazoles Multi-component Synthesis Serves as the amine source in condensation reactions with dicarbonyl compounds and an aldehyde. google.com
Pyrimidines Pinner Synthesis Can be converted to the corresponding amidine, which then condenses with a 1,3-dicarbonyl compound. mdpi.com

| Pyrimidines | Three-Component Reaction | Functions as the nitrogen source in reactions with ketones and a one-carbon source like orthoformate. organic-chemistry.org |

The reactivity of the primary amine group allows for its conversion into a wide array of other nitrogen-containing functionalities, such as amides, sulfonamides, and ureas. mdpi.comsphinxsai.comresearchgate.net When starting with the enantiomerically pure (R)-amine, the stereocenter is retained, leading to the formation of new, stereodefined compounds. This is a critical strategy in medicinal chemistry, where the specific three-dimensional arrangement of atoms is often crucial for biological activity.

For example, the reaction with an acyl chloride or carboxylic acid (using a coupling agent) yields a chiral amide, while reaction with a sulfonyl chloride produces a chiral sulfonamide. sphinxsai.com Similarly, reaction with an isocyanate provides a chiral urea derivative. mdpi.comnih.gov These transformations are robust and allow for the generation of large libraries of compounds for screening purposes.

Table 3: Examples of Stereodefined Derivatives

Derivative Class Reagent Resulting Functional Group
Amide Acetyl Chloride or Acetic Acid N-((R)-1-(oxetan-3-yl)ethyl)acetamide
Sulfonamide Methanesulfonyl Chloride N-((R)-1-(oxetan-3-yl)ethyl)methanesulfonamide
Urea Phenyl Isocyanate 1-((R)-1-(oxetan-3-yl)ethyl)-3-phenylurea

| Secondary Amine | Reductive amination with an aldehyde/ketone | N-Alkyl-(R)-1-(oxetan-3-yl)ethan-1-amine |

The oxetane ring is a privileged scaffold in modern drug design, valued for improving properties like aqueous solubility and metabolic stability while adding three-dimensionality. nih.gov this compound serves as a key precursor for advanced oxetane derivatives by providing a reliable way to attach the chiral oxetane-containing fragment to other molecular components. The synthesis of oxetane-containing amide bioisosteres, for example, is an important strategy in drug development. researchgate.netnih.govenamine.net The amine acts as a versatile anchor point for building out molecular complexity, enabling chemists to explore new chemical space around this valuable core. researchgate.netbeilstein-journals.org

Chemical Derivatization and Functionalization Strategies

The bifunctional nature of (R)-1-(Oxetan-3-yl)ethan-1-amine, characterized by a primary amine and a strained oxetane ring, presents a versatile platform for a wide array of chemical derivatization and functionalization strategies. These modifications are pivotal for its application in medicinal chemistry and asymmetric synthesis, allowing for the fine-tuning of its physicochemical and biological properties. The inherent reactivity of both the amine and the oxetane moieties can be selectively harnessed to generate a diverse library of complex molecules.

Amide and Carbamate (B1207046) Formation

The primary amine group in (R)-1-(Oxetan-3-yl)ethan-1-amine serves as a key handle for derivatization, most commonly through the formation of amides and carbamates. These functional groups are ubiquitous in pharmaceuticals and play a crucial role in modulating properties such as target binding, solubility, and metabolic stability.

Amide Formation: Standard peptide coupling protocols are readily applicable for the acylation of the amine. Carboxylic acids can be activated with a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., PyBOP, HATU), to facilitate the formation of the amide bond under mild conditions. Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used.

Carbamate Formation: Carbamates are typically synthesized by reacting the amine with a suitable carbonyl source. organic-chemistry.org Common methods include reaction with chloroformates (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) in the presence of a base. Another versatile approach involves the in-situ formation of an isocyanate intermediate from the amine, which is then trapped by an alcohol. organic-chemistry.orggoogle.com For instance, treatment of a related oxetane carboxylic acid with an azide (B81097) reagent like diphenylphosphoryl azide (DPPA) can generate an isocyanate via a Curtius rearrangement, which subsequently reacts with an alcohol to yield the desired carbamate. google.com This multi-step, one-pot procedure is efficient for creating diverse carbamate derivatives. google.com The use of cesium carbonate and a halide in a three-component coupling with CO2 is another effective method for generating carbamates from primary amines. nih.gov

The table below summarizes common reagents used for these transformations.

Table 1: Reagents for Amide and Carbamate Synthesis

Transformation Reagent Class Specific Examples
Amide Formation Coupling Reagents DCC, EDC, PyBOP, HATU
Activated Acyl Donors Acid Chlorides, Acid Anhydrides
Carbamate Formation Acylating Agents Benzyl Chloroformate (Cbz-Cl), Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
Isocyanate Precursors Diphenylphosphoryl Azide (DPPA), Sodium Azide
Carbonyl Sources Phosgene Equivalents, Carbon Dioxide (CO₂)

Nucleophilic Coupling Reactions (e.g., with oxetane sulfonyl fluorides)

A novel and significant application of amines like (R)-1-(Oxetan-3-yl)ethan-1-amine is their use as nucleophiles in specialized coupling reactions. A noteworthy example is the defluorosulfonylative coupling with aryl oxetane sulfonyl fluorides (OSFs). researchgate.netthieme.de This reaction represents a departure from the established sulfonyl-fluoride exchange (SuFEx) "click" chemistry. researchgate.netnih.gov

Instead of forming a sulfonamide, the reaction proceeds through a unique pathway where the OSF undergoes a defluorosulfonylation upon gentle warming, losing sulfur dioxide (SO₂) and a fluoride (B91410) ion. thieme.denih.gov This process generates a planar, resonance-stabilized oxetane carbocation intermediate. researchgate.netthieme.de The amine then acts as a nucleophile, trapping this carbocation to form a new C-N bond, yielding a 3-aryl-3-amino oxetane structure. researchgate.net This reaction is significant as it provides synthetic access to aryl oxetane amines, which are considered valuable bioisosteres for benzamides, a common motif in drug molecules. researchgate.netnih.gov The disconnection strategy mimics a typical amidation, allowing for the use of extensive existing amine libraries to create novel drug analogues. researchgate.netresearchgate.net Kinetic studies support a first-order reaction profile consistent with an SN1 mechanism, where the formation of the oxetane carbocation is the rate-determining step. researchgate.netthieme.de

Table 2: Defluorosulfonylative Coupling Reaction

Reactant 1 Reactant 2 Key Intermediate Product Type
Aryl Oxetane Sulfonyl Fluoride (R)-1-(Oxetan-3-YL)ethan-1-amine Oxetane Carbocation 3-Aryl-3-amino oxetane derivative

Site-Specific Modifications of the Oxetane Ring and Amine Moiety

Beyond acylation, both the amine group and the oxetane ring can undergo further specific modifications to expand the structural diversity of derivatives.

Modifications of the Amine Moiety: The primary amine can be elaborated through various C-N bond-forming reactions. Reductive amination with aldehydes or ketones, using reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), provides a straightforward route to secondary and tertiary amines. Direct N-alkylation with alkyl halides is also possible, though it can sometimes lead to overalkylation.

Modifications of the Oxetane Ring: The oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions under specific conditions. beilstein-journals.org This reactivity can be harnessed to generate highly functionalized, linear chiral building blocks. acs.orgresearchgate.net

Acid-Catalyzed Ring Opening: Both Brønsted and Lewis acids can catalyze the cleavage of the oxetane ring. researchgate.net The reaction typically proceeds via protonation or coordination to the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons. The regioselectivity of the attack depends on the substitution pattern of the oxetane and the nature of the nucleophile.

Nucleophilic Ring Opening: While less reactive than epoxides, oxetanes can be opened by powerful nucleophiles. youtube.com Strong organometallic reagents, such as organolithium or Grignard reagents, can open the ring to form new carbon-carbon bonds. youtube.com The use of a Lewis acid catalyst, such as BF₃·OEt₂, is often required to facilitate the ring opening with other nucleophiles like thiols. researchgate.net

Reductive Opening: Frustrated Lewis Pairs (FLPs), such as those formed from B(C₆F₅)₃ and a hydrosilane, have been shown to catalyze the reductive opening of oxetanes. acs.org This method can lead to unexpected rearrangements and provides access to unique structural motifs. acs.org

Recent advances have also demonstrated the generation of unstable 3-oxetanyllithium, which can act as a nucleophile and react with various electrophiles (e.g., aldehydes, ketones), providing a direct method for functionalization at the 3-position of the oxetane ring. nih.gov

Table 3: Representative Oxetane Ring Modification Reactions

Reaction Type Reagents Resulting Structure
Acid-Catalyzed Opening HCl, H₂SO₄, Lewis Acids (e.g., BF₃·OEt₂) + Nucleophile (H₂O, ROH) 1,3-Diol or 3-alkoxy-alcohol derivatives
Nucleophilic Opening R-Li, R-MgBr γ-Hydroxy alkyl derivatives
Reductive Opening B(C₆F₅)₃ / Et₃SiH Silyl ether derivatives
Functionalization via Organometallic 3-Iodooxetane + n-BuLi -> 3-Oxetanyllithium; then + Electrophile (E+) 3-Substituted oxetane (Oxetane-3-E)

Future Directions and Emerging Research Frontiers

Development of Green Chemistry Approaches for Synthesis

Traditional chemical syntheses of chiral amines and oxetanes often involve harsh conditions, stoichiometric reagents, and multi-step processes, leading to significant waste generation. oup.comunibo.it The principles of green chemistry are driving a shift towards more sustainable and efficient manufacturing processes. unibo.it For the synthesis of (R)-1-(Oxetan-3-YL)ethan-1-amine HCl, future research will likely focus on biocatalysis and the use of greener solvents and reaction conditions.

Biocatalysis: Enzymatic routes offer high selectivity under mild conditions, significantly reducing environmental impact. nih.gov Amine transaminases (ATAs) are particularly promising for the synthesis of chiral amines. acs.orgworktribe.com These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, 1-(oxetan-3-yl)ethan-1-one (B1431856), to produce the desired (R)-enantiomer with high enantioselectivity. rsc.org Future work will involve discovering and engineering novel ATAs with improved substrate scope, stability, and activity towards oxetane-containing ketones. nih.govacs.org The use of immobilized enzymes in packed-bed reactors could also enhance reusability and streamline production. oup.comwhiterose.ac.uk

Green Chemistry ApproachPotential AdvantageKey Research Area
Biocatalysis (Transaminases) High enantioselectivity, mild reaction conditions, reduced waste. oup.comnih.govEnzyme discovery, protein engineering for enhanced stability and substrate scope. acs.org
Alternative Solvents Reduced environmental impact, improved safety. unibo.itScreening of bio-based solvents, supercritical fluids, or aqueous systems.
Energy Efficiency Lower production costs and carbon footprint.Development of catalytic systems that operate at ambient temperature and pressure.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The creation of the two key chiral features—the oxetane (B1205548) ring and the stereocenter of the amine—is a primary focus for catalytic innovation. While biocatalysis is a major frontier, chemo-catalytic methods continue to evolve, offering complementary strategies.

Asymmetric Oxetane Synthesis: Recent breakthroughs include the use of engineered halohydrin dehalogenases (HHDHs) to catalyze the stereoselective formation of chiral oxetanes from γ-haloalcohols. researchgate.netnih.govnih.gov This biocatalytic platform provides access to both (R)- and (S)-configured products with high enantiomeric excess. nih.gov Furthermore, organocatalytic approaches, such as the use of chiral Brønsted acids for the asymmetric desymmetrization of prochiral oxetanes, are emerging as powerful tools for generating all-carbon quaternary stereocenters. nsf.gov

Chiral Amine Synthesis: Beyond transaminases, other enzymatic classes like amine dehydrogenases and imine reductases are being explored for chiral amine synthesis. worktribe.comscispace.com In the realm of chemical catalysis, photoredox catalysis is enabling novel synthetic routes, such as C-H functionalization of alcohols to generate oxetane precursors. thieme-connect.comacs.org The development of new iridium-based catalysts for the reductive coupling of ketones represents another promising avenue for accessing chiral α-stereogenic oxetanols, which can be precursors to the target amine. nih.gov

Catalytic SystemTransformationPotential Outcome
Engineered Halohydrin Dehalogenases (HHDHs) Enantioselective oxetane ring formation. researchgate.netresearchgate.netHighly efficient and scalable synthesis of chiral oxetane precursors. nih.gov
Chiral Brønsted Acids Asymmetric desymmetrization of oxetanes. nsf.govAccess to complex chiral tetrahydrothiophenes and other heterocycles.
Photoredox Catalysis C-H functionalization for oxetane synthesis. thieme-connect.comNovel and direct routes from simple alcohol starting materials.
Iridium Catalysts Reductive coupling for chiral oxetanol synthesis. nih.govAccess to key intermediates for chiral amine synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing is a key trend in the pharmaceutical industry, offering enhanced safety, consistency, and efficiency. bohrium.comnih.gov The synthesis of this compound is well-suited for this transition.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing reactive intermediates or exothermic reactions. bohrium.com Immobilized enzyme or chemo-catalyst systems can be integrated into flow reactors, allowing for continuous production and simplified purification. whiterose.ac.uknih.gov

Automated synthesis platforms, sometimes referred to as "chemputers" or "robotic chemists," combine flow chemistry with robotic systems and real-time analytical monitoring. bohrium.comnus.edu.sgresearchgate.net Such platforms could enable the on-demand, multi-step synthesis of the target compound and its derivatives from basic starting materials. nus.edu.sginnovationnewsnetwork.com This approach accelerates the drug discovery process by rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies. innovationnewsnetwork.com A technique known as solid-phase synthesis-flow (SPS-flow) combines the benefits of solid-supported synthesis with continuous-flow processing, allowing for the automated assembly of complex molecules like pharmaceutical ingredients. nus.edu.sg

Expansion into Novel Non-Medicinal Applications

While the primary interest in chiral oxetane amines lies in medicinal chemistry, the unique properties of the oxetane ring suggest potential for broader applications. ontosight.ainih.gov The inherent ring strain and polarity of the oxetane moiety make it a candidate for incorporation into advanced materials and agrochemicals. researchgate.netwikipedia.org

Materials Science: Oxetanes can be used as monomers in polymerization reactions to create advanced materials. ontosight.ai The resulting polyoxetanes could possess unique properties, such as serving as shape-memory polymers or components of self-healing materials. The chirality of the monomer unit could introduce specific optical or mechanical properties into the final polymer.

Agrochemicals: Chiral molecules are increasingly important in the development of next-generation pesticides and herbicides, as often only one enantiomer possesses the desired biological activity, reducing the environmental load of the product. worktribe.comenamine.net The structural features of (R)-1-(Oxetan-3-YL)ethan-1-amine could be explored for the development of novel, highly specific agrochemicals.

Computational Design of Next-Generation Chiral Oxetane Building Blocks with Tailored Reactivity

The advancement of computational chemistry is revolutionizing how new molecules are designed. atomfair.com For chiral oxetane building blocks, computational tools can accelerate the discovery and optimization process significantly.

Furthermore, computational methods can be used to design next-generation oxetane derivatives with tailored reactivity and physicochemical properties. By modeling the electronic and steric properties of substituted oxetanes, researchers can predict their stability, reactivity in ring-opening reactions, and their influence on the properties of a larger molecule. acs.orgacs.org This in silico design approach allows for the creation of virtual libraries of novel building blocks that can be prioritized for synthesis, saving considerable time and resources in the lab. cam.ac.uk This rational design is crucial for developing building blocks that not only possess desirable synthetic handles but also impart optimal drug-like properties such as solubility and metabolic stability. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.